methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride
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Overview
Description
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride typically involves the reaction of pyrazole derivatives with appropriate alkylating agents. One common method is the cyclocondensation of hydrazine with carbonyl compounds, followed by alkylation with methylating agents . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce reduced amine derivatives .
Scientific Research Applications
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: Similar in structure but lacks the ethylamine side chain.
2-Methylpyrazole: Another pyrazole derivative with a different substitution pattern.
3,5-Dimethylpyrazole: Contains additional methyl groups on the pyrazole ring.
Uniqueness
Methyl[2-(1H-pyrazol-3-yl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2742653-83-2 |
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Molecular Formula |
C6H13Cl2N3 |
Molecular Weight |
198.09 g/mol |
IUPAC Name |
N-methyl-2-(1H-pyrazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c1-7-4-2-6-3-5-8-9-6;;/h3,5,7H,2,4H2,1H3,(H,8,9);2*1H |
InChI Key |
HMGKQZOCSXXWCE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=NN1.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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